molecular formula C30H39N3O6 B12611089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine CAS No. 649757-37-9

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine

Cat. No.: B12611089
CAS No.: 649757-37-9
M. Wt: 537.6 g/mol
InChI Key: ZLTRBILIUIKLBH-GSDHBNRESA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine typically involves the protection of the amino group of L-valine using the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to expose the amino group for further reactions.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is widely used in scientific research, particularly in:

    Peptide Synthesis: It is used as a building block for the synthesis of peptides and proteins.

    Biochemistry: The compound is used to study protein-protein interactions and enzyme mechanisms.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The primary mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is unique due to its specific sequence of valine residues, which can impart distinct properties to the peptides synthesized using this compound. The presence of multiple valine residues can influence the hydrophobicity and structural stability of the resulting peptides.

This compound’s versatility and effectiveness in peptide synthesis make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

649757-37-9

Molecular Formula

C30H39N3O6

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H39N3O6/c1-16(2)24(27(34)32-26(18(5)6)29(36)37)31-28(35)25(17(3)4)33-30(38)39-15-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,16-18,23-26H,15H2,1-6H3,(H,31,35)(H,32,34)(H,33,38)(H,36,37)/t24-,25-,26-/m0/s1

InChI Key

ZLTRBILIUIKLBH-GSDHBNRESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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